
Boc 4-Acetyl-2-fluoroaniline
Übersicht
Beschreibung
Synthesis Analysis
The N-tert-butyloxycarbonyl (N-Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .Molecular Structure Analysis
The molecular structure of Boc 4-Acetyl-2-fluoroaniline consists of a Boc group, an acetyl group, and a 2-fluoroaniline group. The Boc group provides stability to the molecule and protects the amino group during reactions .Chemical Reactions Analysis
The Boc group in this compound can be removed under certain conditions, such as by using oxalyl chloride in methanol . This deprotection strategy involves the electrophilic character of oxalyl chloride .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Amino-3-fluorophenyl boronic acid, synthesized from 4-bromo-2-fluoroaniline, is used to construct glucose sensing materials that operate at the physiological pH of bodily fluids. This derivative, when acetylated or attached to acrylamide hydrogels, has applications due to its low boronic acid pKa value and pendant amine which facilitates attachment to polymers (Das et al., 2003).
Pharmaceutical Synthesis
- In pharmaceutical research, compounds like (4S)-N-Boc-4-fluoro-l-proline methyl ester have been synthesized for developing potent dipeptidyl peptidase IV inhibitors. These inhibitors have applications in diabetes management (Kim et al., 2008).
Metabolism Studies
- Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rats have led to the formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation. Such studies are crucial for understanding drug metabolism and safety (Scarfe et al., 1999).
Imaging and Sensing Applications
- Fluorine labeling, like in the case of 6-[18F]fluorometaraminol, is used in imaging agents for mapping adrenergic nerves of the heart, which can assess neuronal damage in various heart diseases (Mislankar et al., 1988).
Anion Binding Studies
- Ammonium boranes, reacting with fluoride and cyanide ions, are studied for their anion binding properties. Such studies have implications in developing selective receptors for ions in aqueous solutions (Hudnall & Gabbaï, 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that the compound contains a 2-fluoroaniline moiety, which has been reported to interact with lysozyme, an enzyme involved in the immune response .
Mode of Action
The 2-fluoroaniline component of the molecule is known to exert its effect through 4-hydroxylation . This process involves the addition of a hydroxyl group (-OH) to the molecule, which can alter its interactions with its target and potentially lead to changes in the target’s function .
Pharmacokinetics
It’s known that 2-fluoroaniline is efficiently metabolized, primarily by 4-hydroxylation, with subsequent sulfate or glucuronide formation . N-acetylation is also observed . At least 80% of the dose is excreted in the urine within 24 hours . These processes influence the bioavailability of the compound, determining how much of it reaches its target and how long it stays in the body .
Result of Action
2-fluoroaniline, a component of the compound, is known to exert a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation
Biochemische Analyse
Biochemical Properties
Boc 4-Acetyl-2-fluoroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the metabolism of xenobiotic compounds. For instance, it is efficiently metabolized by 4-hydroxylation with subsequent sulfate or glucuronide formation . Additionally, N-acetylation is observed, which further contributes to its metabolic processing . These interactions highlight the compound’s role in biochemical pathways and its potential impact on cellular functions.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been found to exert nephrotoxic effects through 4-hydroxylation and subsequent p-benzoquinonimine formation . This nephrotoxicity indicates that the compound can significantly impact cell function, particularly in kidney cells. Furthermore, its metabolism and excretion are crucial for understanding its cellular effects, as at least 80% of the dose is excreted in the urine within 24 hours . This rapid excretion suggests that the compound’s cellular effects are transient but significant.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through enzyme inhibition and activation. For example, its nephrotoxic effect is mediated by the formation of p-benzoquinonimine, a reactive metabolite that can bind to cellular proteins and cause damage . Additionally, the compound’s interactions with enzymes involved in its metabolism, such as those responsible for 4-hydroxylation and N-acetylation, play a crucial role in its overall biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors to consider. It has been observed that this compound is efficiently metabolized and excreted within 24 hours . This rapid metabolism suggests that the compound’s effects are short-lived, but its impact on cellular function can be significant during this period. Long-term studies are necessary to fully understand the temporal effects of this compound in both in vitro and in vivo settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. For instance, nephrotoxicity has been observed at higher doses due to the formation of reactive metabolites . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by 4-hydroxylation, followed by sulfate or glucuronide formation . N-acetylation is another metabolic pathway observed for this compound . These metabolic processes are essential for the compound’s excretion and overall biochemical activity. The involvement of specific enzymes in these pathways highlights the compound’s role in cellular metabolism and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound is efficiently metabolized and excreted, with at least 80% of the dose being excreted in the urine within 24 hours . This rapid excretion indicates that the compound is quickly transported and distributed within the body, affecting various tissues and organs. Understanding the transport mechanisms and distribution patterns is essential for determining the compound’s overall impact on cellular function.
Subcellular Localization
The subcellular localization of this compound is crucial for understanding its activity and function. The compound’s interactions with cellular proteins and enzymes suggest that it may be localized in specific subcellular compartments. For instance, its nephrotoxic effects indicate that it may accumulate in kidney cells, particularly in the mitochondria or other organelles involved in cellular metabolism
Eigenschaften
IUPAC Name |
tert-butyl N-(4-acetyl-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3/c1-8(16)9-5-6-11(10(14)7-9)15-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBOHIZOLKWWFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)NC(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



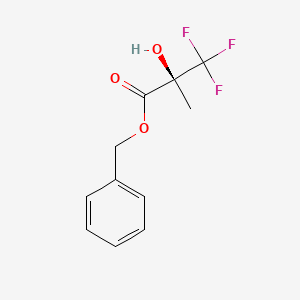
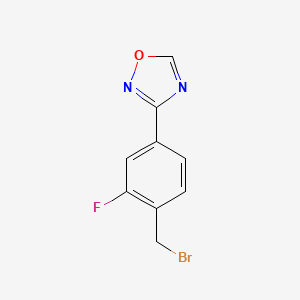

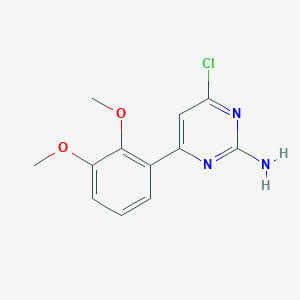
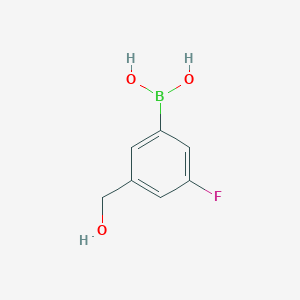
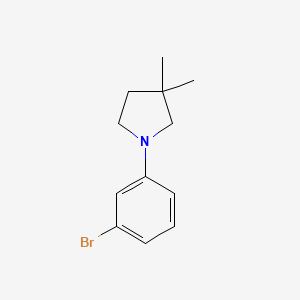
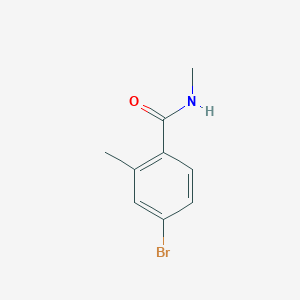
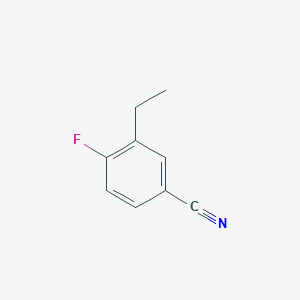
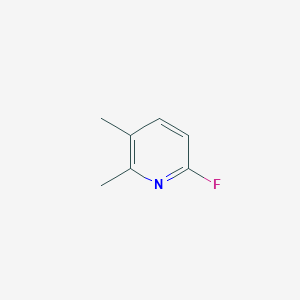
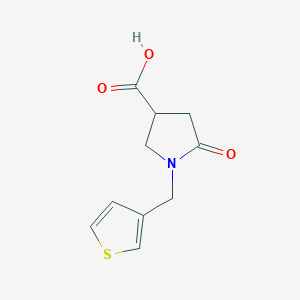
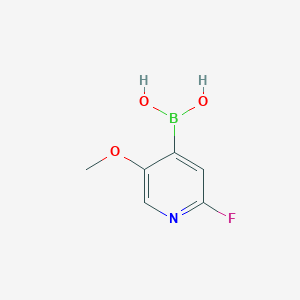
![(R)-2-(6-(tert-Butoxycarbonyl)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B1443129.png)
![4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1443131.png)
